molecular formula C28H37FN4O8 B1251553 5''-Fluoropactamycin

5''-Fluoropactamycin

Cat. No.: B1251553
M. Wt: 576.6 g/mol
InChI Key: QSCQVUYCJNYHCJ-WCINKGOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5''-Fluoropactamycin is a fluorinated analogue of the natural antibiotic pactamycin, produced via directed biosynthesis in Streptomyces pactum. The compound was first synthesized by supplementing the fermentation medium of Streptomyces pactum with 3-amino-5-fluorobenzoic acid, a fluorinated derivative of 3-aminobenzoic acid, a key precursor in pactamycin biosynthesis . This modification introduces a fluorine atom at the 5'' position of the aromatic moiety of pactamycin (Figure 1).

Pactamycin itself is a potent aminocyclitol antibiotic with broad-spectrum antimicrobial and cytotoxic activities, targeting prokaryotic and eukaryotic ribosomes . The fluorination strategy aimed to explore the impact of halogenation on bioactivity and biosynthesis efficiency.

Properties

Molecular Formula

C28H37FN4O8

Molecular Weight

576.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S)-5-(3-acetyl-5-fluoroanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C28H37FN4O8/c1-14-8-7-9-20(36)21(14)24(37)41-13-27(40)23(31-19-11-17(15(2)34)10-18(29)12-19)22(30)28(16(3)35,26(27,4)39)32-25(38)33(5)6/h7-12,16,22-23,31,35-36,39-40H,13,30H2,1-6H3,(H,32,38)/t16-,22-,23-,26-,27+,28-/m0/s1

InChI Key

QSCQVUYCJNYHCJ-WCINKGOFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O

Synonyms

5''-fluoropactamycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

  • Biosynthetic Flexibility : Fluorination is uniquely tolerated in Streptomyces pactum, whereas methylation at the same position disrupts biosynthesis, highlighting the specificity of precursor incorporation .
  • 7-Deoxypactamycin: Removal of the 7'' oxygen reduces bioactivity, emphasizing the importance of this functional group for target binding .

Mechanistic Insights

The retention of bioactivity in 5''-Fluoropactamycin contrasts with other structural modifications (e.g., 7-deoxygenation), underscoring the role of electronic and steric effects. Fluorine’s small atomic radius and high electronegativity likely preserve the molecule’s interaction with ribosomal RNA, whereas bulkier groups (e.g., methyl) or loss of critical oxygen atoms disrupt binding .

Research Implications

Future studies could explore fluorination at other positions or combine it with additional modifications (e.g., glycosylation ) to enhance solubility or reduce toxicity.

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